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molecular formula C6H7Cl2N3O B8670111 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol

Cat. No. B8670111
M. Wt: 208.04 g/mol
InChI Key: VKGRMAWFQVUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04512991

Procedure details

In 3 ml of tetrahydrofuran there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (144 mg; 0.75 mM) prepared as in Example 1, Step B above, and then 2 ml of ether was added. The reaction mixture was cooled in a dry ice/acetone bath, and methyl magnesium bromide (0.75 ml of 11% solution in ether; 0.75 mM) was then added dropwise over 10 minutes. The reaction mixture was stirred for 0.25 hour at the cooled temperature, allowed to gradually warm to room temperature, and then stirred an additional 0.5 hour. Ammonium chloride solution was then added with stirring for 0.25 hour, followed by addition of more ether. Layers separated; the organic layer was washed with water; the aqueous layer extracted three times with ether, washed with water. The solvent was evaporated and the residue dried, then passed through a silica gel column, eluting first with dichloromethane, then 5% ethyl acetate in dichloromethane. Product yield was 98 mg.
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[N:6][C:5]([Cl:10])=[C:4]([Cl:11])[N:3]=1.[CH3:12]COCC.C[Mg]Br.[Cl-].[NH4+]>O1CCCC1>[NH2:1][C:2]1[C:7]([CH:8]([OH:9])[CH3:12])=[N:6][C:5]([Cl:10])=[C:4]([Cl:11])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
144 mg
Type
reactant
Smiles
NC1=NC(=C(N=C1C=O)Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.25 hour at the cooled temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
stirred an additional 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
with stirring for 0.25 hour
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
Layers separated
WASH
Type
WASH
Details
the organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted three times with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried
WASH
Type
WASH
Details
eluting first with dichloromethane

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
Smiles
NC1=NC(=C(N=C1C(C)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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